molecular formula C11H14ClN3S B1396333 N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 856792-57-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1396333
M. Wt: 255.77 g/mol
InChI Key: FCKIXSHRWVIJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as CBR-2092, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating the mechanisms of certain biological processes and as a potential therapeutic agent for certain diseases.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine and similar compounds have been utilized in the synthesis of various sulfur-nitrogen heterocycles. These heterocycles are formed through reactions involving sulfur-transfer reagents and diamines (Bryce, 1984).
  • The compound has also been used in the synthesis of chiral N(4) ligands. These ligands, featuring two oxazoline rings and two trialkylamino groups, have potential as catalysts for enantioselective epoxidation in iron and manganese complexes (Guillemot, Neuburger, & Pfaltz, 2007).

Material Science and Engineering

  • In the field of materials science, derivatives of this compound have been involved in the study of corrosion inhibition for carbon steel. These benzothiazole derivatives showed high efficiency in preventing steel corrosion, highlighting their potential in industrial applications (Hu et al., 2016).
  • Similarly, benzothiazole compounds, related to N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, have been synthesized and tested as corrosion inhibitors, particularly for copper in certain solutions (Liu Rui-quan, 2011).

Biological and Pharmaceutical Research

  • Benzothiazole derivatives containing benzimidazole and imidazoline moieties have been synthesized, demonstrating significant antibacterial and entomological activities. These activities suggest potential applications in the development of new antimicrobial agents (Chaudhary et al., 2011).
  • The compound has been used in the synthesis of novel polyimides with potential applications in the pharmaceutical industry. These polyimides showed excellent solubility and high thermal stability, indicating their suitability for various pharmaceutical applications (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKIXSHRWVIJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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